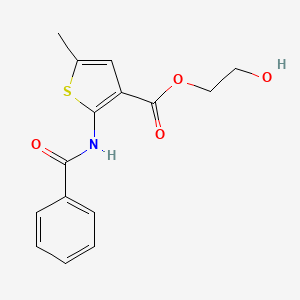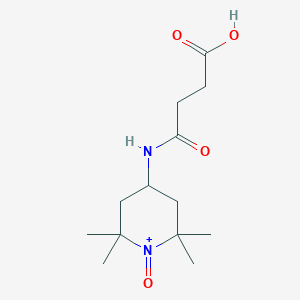![molecular formula C16H11BrO B14430402 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- CAS No. 81975-58-8](/img/structure/B14430402.png)
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- is a chemical compound that belongs to the class of indenones
Preparation Methods
The synthesis of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- typically involves the condensation of 3-bromobenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indenone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, anticancer, and antimicrobial properties, which could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2-[(4-bromophenyl)methylene]-2,3-dihydro-: This compound has a similar structure but with the bromine atom in a different position, which can lead to different chemical and biological properties.
1H-Inden-1-one, 2-[(3-chlorophenyl)methylene]-2,3-dihydro-:
1H-Inden-1-one, 2-[(3-methylphenyl)methylene]-2,3-dihydro-: The presence of a methyl group instead of a halogen can lead to different chemical behavior and biological activity.
The uniqueness of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81975-58-8 |
|---|---|
Molecular Formula |
C16H11BrO |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11BrO/c17-14-6-3-4-11(9-14)8-13-10-12-5-1-2-7-15(12)16(13)18/h1-9H,10H2 |
InChI Key |
BVIWTKYMZMLBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


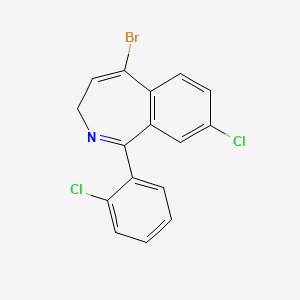
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
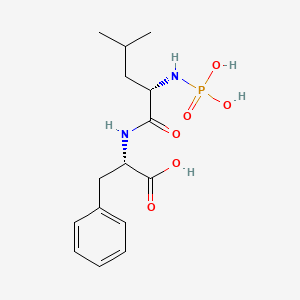

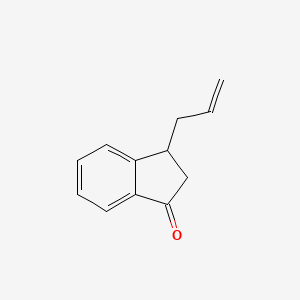
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)

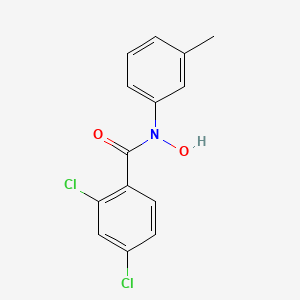
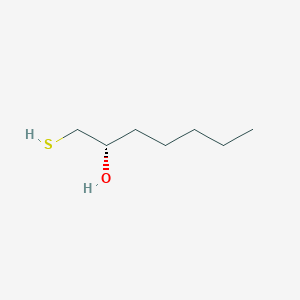
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)


